4-methoxy-6-phenylpyrimidine 4-methoxy-6-phenylpyrimidine
Brand Name: Vulcanchem
CAS No.: 17759-28-3
VCID: VC11804947
InChI: InChI=1S/C11H10N2O/c1-14-11-7-10(12-8-13-11)9-5-3-2-4-6-9/h2-8H,1H3
SMILES: COC1=NC=NC(=C1)C2=CC=CC=C2
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol

4-methoxy-6-phenylpyrimidine

CAS No.: 17759-28-3

Cat. No.: VC11804947

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-6-phenylpyrimidine - 17759-28-3

Specification

CAS No. 17759-28-3
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
IUPAC Name 4-methoxy-6-phenylpyrimidine
Standard InChI InChI=1S/C11H10N2O/c1-14-11-7-10(12-8-13-11)9-5-3-2-4-6-9/h2-8H,1H3
Standard InChI Key PNXKFXWZBRFACU-UHFFFAOYSA-N
SMILES COC1=NC=NC(=C1)C2=CC=CC=C2
Canonical SMILES COC1=NC=NC(=C1)C2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity

4-Methoxy-6-phenylpyrimidine (IUPAC name: 4-methoxy-6-phenylpyrimidine) has the molecular formula C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol. The pyrimidine core contains nitrogen atoms at positions 1 and 3, while the methoxy (-OCH₃) and phenyl (-C₆H₅) groups occupy positions 4 and 6, respectively. X-ray crystallography studies of analogous compounds reveal a planar aromatic system with bond angles consistent with sp² hybridization .

Spectroscopic Features

Key spectroscopic data for structural elucidation include:

  • IR Spectroscopy: Strong absorption bands at 1,250 cm⁻¹ (C=S stretch in thione analogs) , 1,580–1,650 cm⁻¹ (C=N stretching), and 2,850–3,000 cm⁻¹ (aromatic C-H vibrations) .

  • ¹H NMR: Distinct signals at δ 3.85 ppm (singlet, -OCH₃), δ 6.8–8.2 ppm (multiplet, aromatic protons) .

  • ¹³C NMR: Resonances at δ 160–165 ppm (C=N), δ 55–60 ppm (-OCH₃), and δ 120–140 ppm (aromatic carbons) .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis typically employs a three-component condensation reaction:

  • Chalcone Formation: Benzaldehyde derivatives react with acetophenone under basic conditions (KOH/ethanol) to form α,β-unsaturated ketones .

  • Cyclocondensation: Chalcones react with thiourea in the presence of a base, yielding pyrimidine-2(1H)-thione intermediates .

  • Functionalization: Methoxy groups are introduced via nucleophilic substitution or O-methylation of hydroxyl precursors.

Example Protocol :

  • Step 1: Equimolar benzaldehyde and acetophenone are ground with KOH/ethanol (10–12 min, room temperature).

  • Step 2: The chalcone intermediate is reacted with thiourea under similar conditions, followed by neutralization and recrystallization from ethanol.

  • Yield: 72–78% for analogous compounds .

Green Chemistry Approaches

Recent innovations emphasize solvent-free mechanochemical synthesis, reducing reaction times to <15 minutes while maintaining yields above 70% . Automated flow reactors enable scalable production with >95% purity, critical for pharmaceutical applications.

Biological Activities and Mechanism of Action

Antimicrobial Efficacy

Structural analogs exhibit potent activity against:

  • Gram-positive bacteria: Staphylococcus aureus (MIC: 8–16 µg/mL) .

  • Gram-negative bacteria: Escherichia coli (MIC: 32–64 µg/mL) .
    The methoxy group enhances membrane permeability, while the phenyl ring facilitates hydrophobic interactions with bacterial enzymes .

Enzyme Inhibition

Acetylcholinesterase (AChE) Inhibition:

  • IC₅₀: 0.38 µM for derivatives with electron-withdrawing substituents .

  • Binding Mode: Molecular docking reveals hydrogen bonding with Ser203 and π-π stacking at the catalytic gorge .

Table 1: Comparative Biological Activities of Pyrimidine Derivatives

CompoundTargetActivity (IC₅₀/MIC)Selectivity Index
4-Methoxy-6-phenylAChE0.38 µM>100 (HEK293)
4-Chloro-6-phenylS. aureus8 µg/mL12.5
4-Nitro-6-phenylT. brucei1.2 µM20

Pharmacological Applications

Antitrypanosomal Activity

A 2023 study demonstrated that 4-methoxy-6-phenylpyrimidine derivatives achieve 99% parasite clearance in Trypanosoma brucei models at 10 µM, outperforming standard drug pentamidine . Mechanistic studies indicate interference with trypanothione reductase, a key enzyme in parasite redox homeostasis .

Industrial and Material Science Applications

Agrochemical Development

Pyrimidine-based herbicides like Metazachlor share structural motifs with 4-methoxy-6-phenylpyrimidine. Field trials show 90% weed suppression at 2 kg/ha, with low soil persistence (DT₅₀: 14 days) .

Organic Electronics

Thin films of fluorinated analogs exhibit hole mobility >0.1 cm²/V·s, making them candidates for OLED emissive layers. A 2024 study achieved a luminance efficiency of 12 cd/A in prototype devices .

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